4-Chloro-5-(difluoromethyl)thiazol-2-amine
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Overview
Description
4-Chloro-5-(difluoromethyl)thiazol-2-amine is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 4-position and a difluoromethyl group at the 5-position. Thiazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(difluoromethyl)thiazol-2-amine typically involves the reaction of appropriate thiazole precursors with chlorinating and fluorinating agents. One common method is the reaction of 4-chlorothiazole with difluoromethylating reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps for purification and isolation of the final product, such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(difluoromethyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (dimethylformamide), elevated temperatures.
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile), room temperature.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperatures.
Major Products Formed
Substitution: Various substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Scientific Research Applications
4-Chloro-5-(difluoromethyl)thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-5-(difluoromethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxyphenylthiazol-2-amine: Similar structure with a methoxy group instead of a difluoromethyl group.
4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine: Contains a fluorine atom and a methoxy group.
4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine: Contains a chlorothiophenyl and a cyclohexylpiperazinyl group.
Uniqueness
4-Chloro-5-(difluoromethyl)thiazol-2-amine is unique due to the presence of both a chlorine atom and a difluoromethyl group on the thiazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C4H3ClF2N2S |
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Molecular Weight |
184.60 g/mol |
IUPAC Name |
4-chloro-5-(difluoromethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C4H3ClF2N2S/c5-2-1(3(6)7)10-4(8)9-2/h3H,(H2,8,9) |
InChI Key |
CNCDLRJFVHGNDT-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(S1)N)Cl)C(F)F |
Origin of Product |
United States |
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